Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
Description
IUPAC Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)propanoate . This name is derived through a hierarchical analysis of its molecular structure. The parent framework is a quinoline system, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The quinoline core is substituted at the 7-position with a chlorine atom, at the 6-position with a methoxy group (–OCH~3~), and at the 4-position with a keto group (=O). A propanoate ester side chain (–CH~2~CH~2~COOCH~3~) is attached to the nitrogen atom at the 1-position of the quinoline system.
Structural validation of this compound relies on spectroscopic and computational data. PubChem’s computed descriptors, including the Simplified Molecular-Input Line-Entry System (SMILES) string COC1=C(C=C2C(=C1)C(=O)C=CN2CCC(=O)OC)Cl, provide a unambiguous representation of its atomic connectivity. The International Chemical Identifier (InChI) key HVLYWOJDEMGPTP-UHFFFAOYSA-N further ensures structural uniqueness in chemical databases. These identifiers confirm the compound’s planar quinoline core and the spatial orientation of its substituents.
CAS Registry Number and PubChem CID Cross-Referencing
Synonymous Designations in Chemical Databases
This compound is cataloged under multiple synonymous designations across chemical databases, reflecting variations in naming conventions and commercial branding. In PubChem, it is alternatively labeled as SB69184 , a code likely assigned during pharmacological screening or proprietary research. Additional synonyms include methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (non-standard spacing variant) and methyl3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (concatenated formatting).
The presence of these aliases underscores the importance of exhaustive database searches when retrieving compound-specific information. Researchers must account for orthographic differences, such as hyphen placement or numerical positioning in substituent descriptors, to ensure comprehensive data aggregation. For instance, queries for "7-chloro-6-methoxy-4-oxoquinoline" derivatives may yield this compound indirectly through substructure matching.
Properties
Molecular Formula |
C14H14ClNO4 |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C14H14ClNO4/c1-19-13-7-9-11(8-10(13)15)16(5-3-12(9)17)6-4-14(18)20-2/h3,5,7-8H,4,6H2,1-2H3 |
InChI Key |
HVLYWOJDEMGPTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2CCC(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
The electrochemical cell is charged with catalysts such as bis(cyclopentadienyl)iron(II) (Cp₂Fe) (0.1 equiv), tetraethylammonium hexafluorophosphate (Et₄NPF₆) (2.0 equiv), and yttrium triflate (Y(OTf)₃) (0.1 equiv). Substrates are dissolved in a 2:1 THF/MeOH mixture, and electrolysis is conducted at 80°C under constant current (7.5–562 mA). This method facilitates dehydrogenative cyclization, forming the quinoline core while introducing the propanoate ester side chain.
Workup and Yield Optimization
Post-electrolysis, the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane). For example, gram-scale reactions achieve yields up to 84% . Key advantages include reduced reliance on stoichiometric oxidants and scalability.
Esterification of Quinoline Derivatives
Esterification of preformed quinoline intermediates is a widely adopted strategy. A representative protocol from recent literature involves reacting 4-oxo-4H-quinoline derivatives with methyl acrylate under basic conditions.
Alkylation with Methyl Acrylate
In a dimethylformamide (DMF) solvent system, 4-oxoquinoline (30 mmol) is treated with methyl acrylate (48 mmol) and potassium carbonate (K₂CO₃) (45 mmol) at room temperature for 12 hours. The reaction proceeds via nucleophilic attack at the quinoline nitrogen, followed by esterification:
Purification and Characterization
The crude product is extracted with dichloromethane, dried over Na₂SO₄ , and chromatographed (dichloromethane/methanol, 20:1). Nuclear magnetic resonance (NMR) data confirm the structure:
Multi-Step Synthesis from Precursors
A three-step synthesis builds the quinoline skeleton before introducing the propanoate moiety.
Quinoline Core Formation
The Knorr quinoline synthesis is employed:
-
Cyclization : Heating 7-chloro-6-methoxyaniline with ethyl acetoacetate in polyphosphoric acid forms 7-chloro-6-methoxy-4-quinolone .
-
Chlorination : Thionyl chloride (SOCl₂) converts the 4-hydroxyl group to a chloride.
Esterification and Side-Chain Introduction
The propanoate side chain is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) :
Yield and Purity Data
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Polyphosphoric acid | 68 | 95 |
| Chlorination | SOCl₂ | 92 | 98 |
| Mitsunobu esterification | DEAD, PPh₃ | 75 | 97 |
Late-stage modifications enable the introduction of chloro and methoxy groups.
Methoxylation at C-6
Methylation of a hydroxyl precursor with methyl iodide (MeI) and K₂CO₃ in acetone achieves 6-methoxy substitution.
Chlorination at C-7
Phosphorus oxychloride (POCl₃) chlorinates the quinoline at elevated temperatures (80–100°C), followed by neutralization with aqueous NaHCO₃.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Electrochemical | Scalable, green chemistry | Specialized equipment | 84 |
| Esterification | High purity | Multi-step purification | 77 |
| Multi-step synthesis | Modular | Lengthy reaction sequence | 68–75 |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroxyquinoline derivatives.
Substitution Products: Various functionalized quinoline derivatives.
Scientific Research Applications
Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
To contextualize the properties of Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate, we analyze structurally analogous compounds from recent literature:
Structural Analogues and Core Heterocycles
Key Observations :
- Core Heterocycle: The quinoline core in the target compound contrasts with the coumarin (chromen-2-one) in and the chroman system in . Quinoline’s aromatic nitrogen enhances electron-deficient properties, favoring interactions with biological targets like DNA or enzymes. Coumarins, with a fused benzene-pyrone system, exhibit distinct fluorescence and binding behaviors .
- Substituent Effects: The 7-Cl and 6-OCH₃ groups in the target compound and increase lipophilicity (Cl) and modulate electron density (OCH₃). The 3-chloropropoxy group in introduces a reactive alkyl halide moiety, whereas the target’s propanoate ester improves metabolic stability compared to free acids.
Physicochemical Properties
Analysis :
- The target compound’s estimated XLogP3 (~3.2) aligns with and , suggesting moderate lipophilicity suitable for membrane penetration.
Biological Activity
Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H14ClN2O4
- Molecular Weight : Approximately 281.69 g/mol
- Structure : The compound features a quinoline ring system, which is known for its significant biological activity. The presence of a methoxy group and a chloro substituent enhances its chemical properties and biological interactions.
Biological Activity
Quinoline derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections.
- Anticancer Potential : Quinoline derivatives have been investigated for their anticancer effects. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Its binding affinity and selectivity could provide insights into its pharmacological profile, particularly in relation to Bruton's tyrosine kinase (BTK), which is crucial in B cell malignancies .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies on related quinoline derivatives indicate that they may:
- Inhibit key enzymes involved in metabolic pathways.
- Modulate receptor activity, potentially affecting neurotransmitter levels.
For instance, some quinoline derivatives have shown the ability to cross the blood-brain barrier and influence neurotransmitter dynamics, such as increasing acetylcholine and serotonin levels in the brain .
Research Findings
A review of literature reveals several key findings related to the biological activity of quinoline derivatives:
Case Studies
- Anticancer Activity : In vitro studies on related quinoline compounds showed that they could inhibit the growth of TMD8 B cell lymphoma cells by inducing apoptosis and cell cycle arrest. These findings highlight the potential use of this compound as a therapeutic agent against certain cancers .
- Neurotransmitter Modulation : Research indicates that some quinoline derivatives can enhance neurotransmitter levels in the brain, suggesting potential applications in treating neurodegenerative diseases or cognitive disorders .
Q & A
Basic Questions
Q. What established synthetic routes are used to prepare Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with β-ketoesters, followed by esterification or alkylation. Key steps include optimizing temperature (e.g., 80–120°C) and catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) to facilitate cyclization . For example, analogs such as Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate are synthesized via similar pathways, where halogen substituents are introduced early in the sequence . Yield improvements are achieved by controlling stoichiometry and using anhydrous conditions to minimize hydrolysis of the ester group.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the quinoline backbone, substituent positions (e.g., chloro, methoxy), and ester linkage .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₃ClNO₄).
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is assessed using reverse-phase C18 columns with UV detection at 254 nm .
- Advanced : Single-crystal X-ray diffraction (as in related quinoline derivatives ) resolves absolute stereochemistry when applicable.
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) on the quinoline core affect biological activity, and what methodologies guide SAR studies?
- Methodological Answer :
- Halogen Effects : Chloro groups enhance electron-withdrawing properties, potentially increasing binding affinity to targets like DNA gyrase. Fluoro analogs (e.g., Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate ) show altered pharmacokinetics due to fluorine’s electronegativity.
- Methoxy Positioning : Substituents at the 6-position (vs. 7-) influence solubility and steric hindrance. SAR studies employ computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., antimicrobial MIC tests) .
- Data Interpretation : Compare IC₅₀ values across analogs (Table 1) and correlate with logP calculations to assess lipophilicity-activity relationships.
Q. How can researchers resolve contradictions in reported biological data for this compound (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control batches of the compound.
- Purity Verification : Reanalyze samples via HPLC and ¹H NMR to detect impurities (e.g., unreacted intermediates, as noted in impurity profiles ).
- Pharmacokinetic Factors : Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid degradation masking true activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
